
((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a hydroxytetrahydrofuran moiety, and a triphosphate group, making it a subject of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the aminopropenyl group. The hydroxytetrahydrofuran moiety is then synthesized and attached to the pyrimidine ring. Finally, the triphosphate group is added under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions, including temperature, pH, and solvent choice. Large-scale synthesis often employs automated reactors to maintain consistency and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing cellular functions. The triphosphate group plays a crucial role in its mechanism of action, facilitating interactions with phosphate-binding proteins and enzymes.
Comparison with Similar Compounds
((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate: is unique due to its specific combination of functional groups. Similar compounds include:
Nucleotides: Such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP).
Nucleoside analogs: Like zidovudine and lamivudine, used in antiviral therapies.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C12H20N3O14P3 |
|---|---|
Molecular Weight |
523.22 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H20N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/b2-1+/t8-,9+,10+/m0/s1 |
InChI Key |
AAQWIRIAZPJBAM-HFVMFMDWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


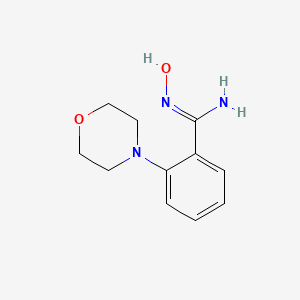
![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
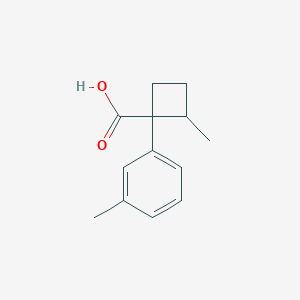
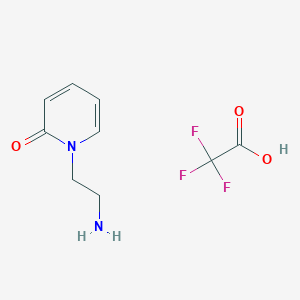
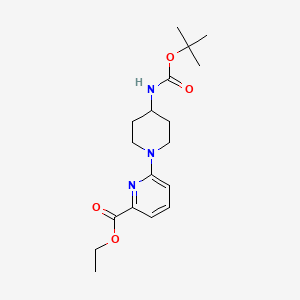
![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
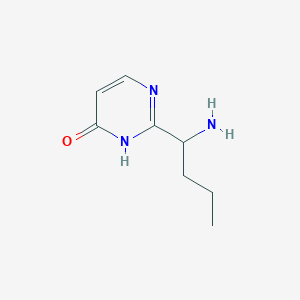
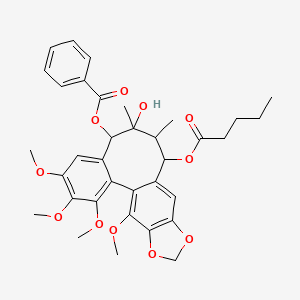
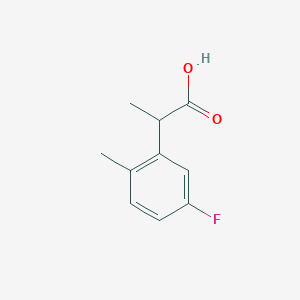
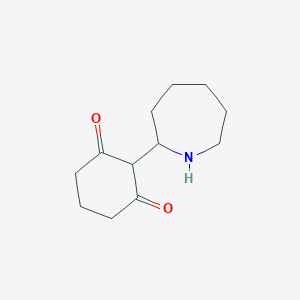
![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)
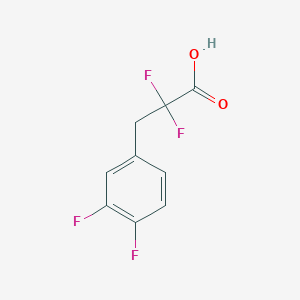
![3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13076840.png)
